thiomarinol G

Antibacterial selectivity Gram-positive targeting Spectrum narrowing

Thiomarinol G (TMG) is a dithiolopyrrolone–pseudomonic acid hybrid antibiotic produced as a minor component by the marine bacterium Pseudoalteromonas sp. SANK 73390 (formerly Alteromonas rava).

Molecular Formula C30H44N2O8S2
Molecular Weight 624.8 g/mol
Cat. No. B1249117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiomarinol G
Synonymsthiomarinol g
TMG cpd
Molecular FormulaC30H44N2O8S2
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O
InChIInChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+
InChIKeyFCMYPMGTCIMUMZ-DJKNXTBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiomarinol G: A Structurally Unique Minor Thiomarinol for Gram-Positive-Selective Antibacterial Profiling


Thiomarinol G (TMG) is a dithiolopyrrolone–pseudomonic acid hybrid antibiotic produced as a minor component by the marine bacterium Pseudoalteromonas sp. SANK 73390 (formerly Alteromonas rava) [1]. Its molecular framework covalently links a holothin-derived pyrrothine moiety to a distinctive 6-deoxy-8-hydroxymonic acid C scaffold, differentiating it from the major congener thiomarinol A [1]. The compound has the molecular formula C30H44N2O8S2 (MW 624) and demonstrates antibacterial activity, with a pronounced selectivity for Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1].

Hybrid dithiolopyrrolone–pseudomonic acid scaffold — unique among thiomarinols
Minor component from Pseudoalteromonas sp. — distinct 6-deoxy-8-hydroxymonic acid C moiety
Reported Gram-positive-selective profile — supports antimicrobial screening context against staphylococci including MRSA

Why Thiomarinol G Cannot Be Interchanged with Mupirocin, Holomycin, or Thiomarinol A


Thiomarinols are not functionally interchangeable with their individual structural components. Mupirocin (pseudomonic acid) is restricted to Gram-positive bacteria due to intrinsic resistance mechanisms in Gram-negative organisms, including outer membrane impermeability and multidrug efflux pumps [1]. The thiomarinol scaffold overcomes this limitation through its hybrid architecture, where the dithiolopyrrolone moiety facilitates intracellular accumulation in Gram-negative bacteria [1]. Within the thiomarinol family, TMG carries a unique 6-deoxy-8-hydroxymonic acid C moiety instead of the marinolic acid present in thiomarinol A, resulting in a distinctly Gram-positive-selective antibacterial profile that is qualitatively different from the broad-spectrum activity of thiomarinol A [2]. This structural divergence makes TMG unsuitable as a generic substitute for other thiomarinols in applications requiring broad-spectrum coverage, while conversely making it the preferred choice when Gram-positive selectivity is desired [2].

1
Mupirocin / pseudomonic acid Limited to Gram-positive bacteria; TMG overcomes Gram-negative resistance barriers via the dithiolopyrrolone moiety — mechanism context differs significantly.
2
Holomycin Purely metal-chelation mechanism without IleRS inhibition; TMG retains a predicted dual-target profile — functional substitution is not supported.
3
Thiomarinol A (broad-spectrum) The 6-deoxy-8-hydroxymonic acid C scaffold shifts TMG toward Gram-positive selectivity; broad-spectrum coverage may not transfer directly.

Thiomarinol G Differential Evidence: Quantified Selectivity, Structural Identity, and Comparative Potency


Gram-Positive Selectivity: Thiomarinol G vs. Thiomarinol D and Thiomarinol E in Gram-Negative Strains

Thiomarinol G exhibits profoundly attenuated activity against Gram-negative bacteria compared to its co-isolated analogs thiomarinol D and thiomarinol E. Against Escherichia coli NIHJ JC-2, TMG showed an MIC of >200 µg/mL, whereas thiomarinol D and thiomarinol E both exhibited MICs of 1.5 µg/mL [1]. This >100-fold reduction in Gram-negative potency was consistently observed across multiple Enterobacteriaceae, including Enterobacter cloacae 963 (TMG: >200 µg/mL vs. TMD/TME: 1.5 µg/mL) and Serratia marcescens IAM1184 (TMG: >200 µg/mL vs. TMD/TME: 6.2 µg/mL) [1]. Against Pseudomonas aeruginosa 1001, TMG showed an MIC of 12.5 µg/mL, compared to 0.4 µg/mL for both TMD and TME, representing a >30-fold loss of activity [1]. In contrast, anti-staphylococcal activity was fully preserved, with MIC values of <0.01 µg/mL against S. aureus 209P JC-1, S. aureus 56R, and MRSA S. aureus 535 for all four tested thiomarinols [1].

Gram-Positive Selectivity
Head-to-head
E. coli MIC >200 µg/mL (TMG) vs 1.5 µg/mL (Thiomarinols D/E); >100-fold reduction
Supports Gram-positive-selective research probe context without broad-spectrum confounding
Data from broth microdilution; multiple Enterobacteriaceae strains tested
Antibacterial selectivity Gram-positive targeting Spectrum narrowing SAR probe

Structural Differentiation: The 6-Deoxy-8-Hydroxymonic Acid C Moiety of Thiomarinol G

Thiomarinol G is structurally distinguished from all other thiomarinols by its unique monic acid component. NMR spectroscopic analysis (DQF-COSY, HMQC, HMBC) established that TMG contains a 6-deoxy-8-hydroxymonic acid C moiety, in contrast to thiomarinol A which bears a marinolic acid moiety and thiomarinol D/E/F which possess variant monic acid scaffolds [1]. Specifically, TMG (C30H44N2O8S2, MW 624) lacks the C-6 hydroxyl group present in other thiomarinols and instead carries a tertiary hydroxyl at C-8 [1]. TMG shares the same molecular formula as thiomarinol C (C30H44N2O8S2) but differs in the monic acid region: TMG has a 6-deoxy-8-hydroxymonic acid C structure, whereas TMC possesses a different monic acid configuration [1]. The acylchromophore obtained by mild alkali hydrolysis of TMG was identical to that of thiomarinol D and thiomarinol A, confirming that the structural divergence is confined to the monic acid portion of the molecule [1].

Structural Identity
Head-to-head
6-deoxy-8-hydroxymonic acid C; C₃₀H₄₄N₂O₈S₂; MW 624
Unique chemotype for SAR studies on monic acid hydroxyl contributions
Confirmed by DQF-COSY, HMQC, HMBC; distinct HPLC Rt 6.7 min
Natural product structure elucidation Monic acid variation Biosynthetic intermediate Chemotaxonomic marker

Preserved Anti-MRSA Potency: Thiomarinol G vs. Thiomarinol A Against Methicillin-Resistant S. aureus

Despite carrying a structurally divergent monic acid moiety that attenuates Gram-negative activity, thiomarinol G retains full anti-MRSA potency equivalent to the major congener thiomarinol A. Against MRSA strain S. aureus 535, TMG exhibited an MIC of <0.01 µg/mL, identical to thiomarinols D, E, and F, and comparable to the reported MIC of thiomarinol A against MRSA strains (<0.01 µg/mL) [1][2]. This demonstrates that the C-6 deoxygenation and C-8 hydroxylation present in the TMG monic acid scaffold do not compromise binding to the staphylococcal isoleucyl-tRNA synthetase (IleRS) target. Mechanistic studies on thiomarinol A have established that the thiomarinol scaffold inhibits MRSA IleRS with a picomolar Ki (apparent Ki 19 nM) and binds with low femtomolar affinity, approximately 1600-fold tighter than mupirocin [3]. The retention of sub-nanomolar anti-MRSA activity by TMG [1] is consistent with the preservation of the critical IleRS pharmacophore.

Anti-MRSA Potency
Cross-study comparable
MRSA MIC equivalent to thiomarinol A; >100-fold more potent than mupirocin against mupirocin-sensitive MRSA
Reported comparable MIC context supports anti-MRSA pharmacophore studies
Agar dilution method; IleRS inhibition data from class-level inference
Anti-MRSA Drug-resistant Staphylococcus IleRS inhibition Potency retention

Attenuated Enterococcal Activity: Thiomarinol G as a Selective Control in Gram-Positive Spectrum Profiling

Thiomarinol G demonstrates significantly reduced potency against Enterococcus faecalis compared to other thiomarinols, providing an additional dimension of Gram-positive selectivity. Against E. faecalis 68, TMG exhibited an MIC of 3.1 µg/mL, whereas thiomarinol D showed an MIC of 1 µg/mL (3-fold more potent), and thiomarinols E and F each showed MICs of 0.2 µg/mL (approximately 15-fold more potent) [1]. This attenuated anti-enterococcal activity contrasts with the uniformly potent anti-staphylococcal activity (MIC <0.01 µg/mL across all thiomarinols) [1], suggesting that the 6-deoxy-8-hydroxymonic acid C moiety of TMG differentially affects target engagement or intracellular accumulation in enterococci versus staphylococci.

Enterococcal Activity
Head-to-head
E. faecalis MIC 3.1 µg/mL (TMG) vs 0.2 µg/mL (Thiomarinol E/F); 15.5-fold less potent
Supports differential Gram-positive spectrum profiling in enterococcal models
Broth microdilution; may serve as less active comparator in dose-response studies
Enterococcus faecalis Gram-positive differential Dose-response control Spectrum narrowing

Dual Mode of Action: Predicted Retention of IleRS Inhibition and Metal Chelation in Thiomarinol G

Thiomarinol G, as a member of the thiomarinol class, is expected to retain the dual mode of action characterized for thiomarinol A: potent inhibition of isoleucyl-tRNA synthetase (IleRS) combined with metal chelation via the dithiolopyrrolone (DTP) moiety [1]. For thiomarinol A, the IleRS K_i is 19 nM and the K_d is in the low femtomolar range, representing binding approximately 1600-fold tighter than mupirocin [1]. The DTP holothin moiety disrupts metal homeostasis independently of IleRS binding [1]. Critically, thiomarinol A remains effective against high-level mupirocin-resistant MRSA, and MRSA develops resistance to thiomarinol A to a substantially lesser degree than to mupirocin [1]. The acylchromophore of TMG is identical to that of thiomarinol A [2], confirming that the DTP metal-chelating warhead is intact. Since the anti-MRSA MIC of TMG is equivalent to thiomarinol A (<0.01 µg/mL) [2], it is reasonable to infer that TMG retains both IleRS engagement and metal chelation capacity, although direct biochemical confirmation for TMG specifically has not been published.

Mechanism of Action
Class-level inference
Predicted dual IleRS inhibition (Kᵢ ~19 nM for thiomarinol A) + metal chelation via conserved dithiolopyrrolone
Requires IleRS and metal-chelation validation; may support mechanism-of-action study context
Based on identical acylchromophore to thiomarinol A; data from primary literature
Dual targeting Resistance avoidance IleRS inhibition Metal chelation Hybrid antibiotic mechanism

Thiomarinol G: Validated Application Scenarios in Antibacterial Research and Procurement


Structure–Activity Relationship (SAR) Probe for Gram-Positive vs. Gram-Negative Spectrum Determinants

TMG serves as a critical SAR probe for dissecting the structural features that govern the Gram-negative penetration of thiomarinol antibiotics. Because TMG carries a unique 6-deoxy-8-hydroxymonic acid C scaffold and exhibits >100-fold reduced potency against E. coli and other Enterobacteriaceae relative to thiomarinol D/E [1], it enables direct comparative studies to identify which monic acid hydroxyl groups are essential for outer membrane transit or evasion of efflux pumps. Researchers can use TMG alongside thiomarinol A (broad-spectrum) and mupirocin (Gram-positive-only) to construct a spectrum-gradient panel for mechanistic uptake studies [1][2].

Gram-Positive-Selective Lead Optimization for Narrow-Spectrum Anti-MRSA Agents

The preserved sub-nanomolar anti-MRSA activity of TMG (MIC <0.01 µg/mL against MRSA S. aureus 535) [1], combined with its attenuated activity against Gram-negative commensals, positions TMG as a scaffold for developing narrow-spectrum anti-MRSA agents. Narrow-spectrum antibiotics are increasingly prioritized to minimize gut microbiome disruption and reduce selective pressure for resistance in the commensal flora. TMG's naturally occurring Gram-positive selectivity provides a starting point for medicinal chemistry programs aiming to retain anti-staphylococcal potency while deliberately avoiding broad-spectrum activity [1].

Resistance Evolution Studies: Thiomarinol G as a Dual-Mechanism Comparator

Thiomarinol A has been shown to suppress resistance emergence relative to mupirocin due to its dual IleRS inhibition and metal chelation mechanism [1]. TMG, with its predicted retention of both pharmacophores (identical DTP acylchromophore to thiomarinol A [2]) but altered monic acid structure, can be used in serial passage resistance assays to determine whether the 6-deoxy-8-hydroxymonic acid C modification affects the rate or mechanism of resistance acquisition. Comparing resistance trajectories across TMG, thiomarinol A, and mupirocin can reveal which structural features are most critical for resistance suppression [1][2].

Biosynthetic Engineering: Substrate for TmlU/HolE Amide Bond Formation Studies

The thiomarinol biosynthetic pathway is encoded on a natural plasmid and involves the convergent assembly of pseudomonic acid and pyrrothine units via the amide bond-forming enzymes TmlU and HolE [1]. TMG, as a naturally occurring minor product with a variant monic acid moiety, provides a validated substrate for studying the substrate tolerance of TmlU/HolE. This is relevant for combinatorial biosynthetic approaches aiming to generate novel hybrid antibiotics by feeding alternative monic acid precursors to engineered Pseudoalteromonas strains [1].

Application
Selection Property
Validation Focus
Spectrum SAR probe
Unique 6-deoxy-8-hydroxymonic acid C scaffold
Gram-positive vs. Gram-negative selectivity profiling across Enterobacteriaceae panel
Narrow-spectrum anti-MRSA lead optimization
Preserved anti-MRSA activity context
Resistance emergence and spectrum-narrowing endpoint review
Resistance mechanism studies
Predicted dual IleRS/metal-chelation profile
Serial passage resistance assay vs. mupirocin and broad-spectrum congeners
Combinatorial biosynthesis substrate
TmlU/HolE amide bond-forming tolerance variant
In vitro reconstitution with variant monic acid precursors
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